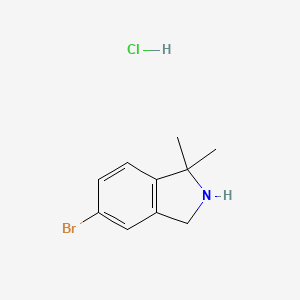

5-Bromo-1,1-dimethyl-isoindoline hydrochloride

Description

Historical Development and Evolution of Isoindoline (B1297411) Chemistry in Academic Research

The exploration of isoindoline chemistry has a rich history, dating back over a century. nih.gov Initially, the focus was on the synthesis and characterization of the basic isoindole and isoindoline structures. nih.govnih.gov Over the years, research has evolved to the development of more complex, substituted isoindoline derivatives. A notable milestone in the history of isoindoline-related compounds is the synthesis of phthalimide (B116566), an isoindole-1,3-dione, which has been a versatile reagent in organic synthesis for many decades. nih.gov

The infamous history of thalidomide, a phthalimide derivative, in the mid-20th century inadvertently spurred extensive research into the biological activities of isoindoline-containing molecules, leading to a deeper understanding of their therapeutic potential and mechanisms of action. This period marked a significant turning point, shifting the focus of isoindoline chemistry towards medicinal applications.

Contemporary Relevance of Substituted Isoindoline Scaffolds in Chemical Science

In recent years, substituted isoindoline scaffolds have garnered considerable attention from the scientific community due to their diverse pharmacological properties. These structures are integral to a number of clinically approved drugs. mdpi.com The isoindoline core is found in molecules developed for treating a range of conditions, including cancer and inflammatory diseases. nih.gov

Beyond pharmaceuticals, isoindoline derivatives have found applications in materials science, for instance, in the development of dyes and pigments. nih.gov The rigid, planar structure of the isoindoline system, combined with the potential for extensive functionalization, makes it an attractive building block for creating novel organic materials with unique photophysical properties. The ongoing research into isoindoline chemistry continues to uncover new synthetic methodologies and applications, highlighting the enduring importance of this heterocyclic scaffold. researchgate.net

Positioning of 5-Bromo-1,1-dimethyl-isoindoline Hydrochloride within Current Heterocyclic Research

5-Bromo-1,1-dimethyl-isoindoline hydrochloride is a specific derivative within the broader class of substituted isoindolines. While detailed academic research specifically on this compound is limited, its structural features suggest potential areas of interest within heterocyclic research. The presence of a bromine atom on the benzene (B151609) ring provides a handle for further chemical modifications, such as cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The dimethyl substitution at the 1-position introduces a gem-dimethyl group, which can influence the compound's conformational rigidity and lipophilicity, properties that are of interest in medicinal chemistry for optimizing drug-receptor interactions. As a hydrochloride salt, the compound exhibits increased solubility in aqueous media, a desirable characteristic for compounds intended for biological evaluation.

While specific research applications for 5-Bromo-1,1-dimethyl-isoindoline hydrochloride have not been extensively documented in publicly available literature, its structural similarity to other biologically active isoindolines suggests its potential as a building block for the synthesis of novel therapeutic agents or functional materials. Further investigation into the synthesis, reactivity, and biological activity of this compound is warranted to fully elucidate its potential contributions to the field of heterocyclic chemistry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-bromo-3,3-dimethyl-1,2-dihydroisoindole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-10(2)9-4-3-8(11)5-7(9)6-12-10;/h3-5,12H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVGHTLOVKHKMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CN1)C=C(C=C2)Br)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 1,1 Dimethyl Isoindoline Hydrochloride and Its Analogs

Precursor Synthesis Strategies for Bromo- and Dimethylated Aromatic Substrates

The initial phase in the synthesis of the target compound involves the precise installation of a bromine atom and a gem-dimethyl group onto an aromatic substrate. These steps are crucial as they dictate the final substitution pattern of the isoindoline (B1297411) ring.

Directed Bromination Techniques for Benzene (B151609) and Isoindoline Precursors

Achieving regioselective bromination of an aromatic ring is a fundamental step. For isoindoline precursors, direct bromination can be an effective strategy. Research has demonstrated that the aromatic ring of an existing isoindoline scaffold can be readily brominated. For instance, the treatment of a 2-benzyl-1,1,3,3-tetramethylisoindoline (B1281721) with bromine (Br₂) and a Lewis acid catalyst like aluminum chloride (AlCl₃) in a suitable solvent such as carbon tetrachloride (CCl₄) can yield 5-bromo-substituted isoindoline derivatives. rsc.org The conditions can be tuned to control the degree of bromination, allowing for the formation of mono- or di-bromo products. rsc.org

Another approach involves the bromination of a precursor molecule prior to the formation of the heterocyclic ring. This can involve electrophilic aromatic substitution on a substituted benzene derivative. The choice of brominating agent and reaction conditions is critical to ensure the bromine atom is directed to the desired position, governed by the electronic effects of the existing substituents. For example, starting with 5-bromo-1H-indole-2,3-dione (5-bromoisatin) provides a scaffold where the bromine is already in the correct position relative to the nitrogen-containing portion of the ring. researchgate.net

Table 1: Comparison of Bromination Methods for Isoindoline Precursors

| Method | Reagents | Substrate Example | Product | Key Features |

|---|---|---|---|---|

| Direct Aromatic Bromination | Br₂, AlCl₃, CCl₄ | 2-benzyl-1,1,3,3-tetramethylisoindoline | 5-bromo-1,1,3,3-tetramethylisoindoline (B3253111) | Post-cyclization functionalization; conditions can be tuned for selectivity. rsc.org |

| Precursor Bromination | Various (e.g., NBS, Br₂) | Substituted Benzene | Bromo-substituted precursor | Allows for early introduction of the bromine atom before ring formation. |

Stereoselective Methylation Approaches for 1,1-Dimethyl Introduction

The introduction of the 1,1-dimethyl group at the C1 position of the isoindoline core presents a unique synthetic challenge. As this creates a quaternary center, traditional alkylation methods may be inefficient. Modern approaches focus on the controlled installation of these methyl groups.

One effective strategy involves starting with a precursor that contains a carbonyl group at the benzylic position, which can then be converted to the gem-dimethyl group. For example, a cascade reaction of 2-acetylbenzonitrile (B2691112) with dimethylmalonate (B8719724) can produce a dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate intermediate. nih.gov This places one methyl group at the C1 position, and further manipulation of the malonate group could lead to the introduction of the second methyl group or decarboxylation to a 1-methyl-isoindolinone, which could then be subjected to a second methylation step.

The "magic methyl effect" in medicinal chemistry has spurred the development of novel C-H methylation techniques, which could be adapted for such syntheses. nih.gov While "stereoselective" is not strictly applicable to the formation of a non-chiral gem-dimethyl group, the term can be interpreted as the controlled and selective introduction of two methyl groups. This can be achieved through:

Sequential Alkylation: Starting with a suitable precursor like a phthalide (B148349) or N-substituted phthalimide (B116566), sequential alkylation using a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a strong base can install the two methyl groups.

Organometallic Addition: The use of organometallic reagents, such as methylmagnesium bromide or methyllithium, to a ketone precursor (e.g., N-acyl-2-acetylaniline) can form a tertiary alcohol, which can then be reduced to furnish the 1,1-dimethyl group.

Ring-Closure and Cyclization Methodologies for Isoindoline Core Formation

Once the appropriately substituted aromatic precursor is obtained, the next critical phase is the construction of the five-membered isoindoline ring. Various modern synthetic methodologies are available to accomplish this transformation efficiently.

Catalytic Cyclization Reactions (e.g., Nickel(0)-Catalyzed Cocyclization)

Transition metal-catalyzed reactions are powerful tools for forming heterocyclic rings. Nickel(0) catalysts, in particular, have been shown to effectively mediate the cyclization of N-benzoyl aminals to form isoindolinones. nih.govsigmaaldrich.com This process involves the intramolecular C-H functionalization of the benzoyl group. The reaction likely proceeds through an α-amidoalkylnickel(II) intermediate, which then undergoes cyclization. nih.gov This method is valuable for its ability to create a variety of substituted isoindolinones.

Other metals have also been employed in similar cyclization strategies. Bimetallic palladium-nickel catalyst systems have been used for the carbonylative cyclization of 2-(2-bromophenyl)-2-oxazolines to yield isoindolinones. researchgate.net Furthermore, nickel-catalyzed reductive cyclization of organohalides provides a mild and convenient route to various carbo- and azacycles, including the isoindoline framework. organic-chemistry.org

Table 2: Overview of Catalytic Cyclization Reactions for Isoindoline Synthesis

| Catalyst System | Substrate Type | Product | Key Features |

|---|---|---|---|

| Nickel(0) / Lewis Acid | N-Benzoyl aminals | Substituted Isoindolinones | Mediates cyclization via C-H functionalization. nih.govsigmaaldrich.com |

| NiCl₂·DME / Pybox / Zn | Unsaturated alkyl halides | Azacycles (e.g., Isoindolines) | Mild, free-radical cyclization with high functional group tolerance. organic-chemistry.org |

Intramolecular Carbon-Nitrogen Bond Forming Reactions

The direct formation of a carbon-nitrogen bond through intramolecular cyclization is a highly atom-economical approach to isoindoline synthesis. These reactions can be promoted under various conditions, including metal-free pathways. ntu.edu.sg For instance, acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives can smoothly generate isoindolines through the formation of a benzylic carbenium ion. organic-chemistry.org

Transition metal-catalyzed C-H activation is another prominent strategy. Palladium, copper, and rhodium catalysts have been successfully used to facilitate the intramolecular coupling of sp³ C-H bonds with amide N-H bonds to construct isoindolinone scaffolds. researchgate.net Visible-light-induced photoredox catalysis has also emerged as a novel method for intramolecular C-N bond formation to produce N-substituted indole (B1671886) products, a strategy that could be adapted for isoindoline synthesis. nih.gov

Multi-Component Reaction Approaches to Isoindoline Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, offer a highly efficient and modular approach to complex molecules. nih.govresearchgate.net The Ugi four-component reaction is a prominent example that has been used to synthesize isoindolinone scaffolds. nih.gov This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By choosing a bifunctional starting material, such as o-phthalaldehyde, the initial Ugi product can undergo a subsequent intramolecular reaction to form the isoindoline ring.

These methods are particularly powerful for generating libraries of diverse compounds for applications like drug discovery. nih.gov Solid-phase MCRs have also been developed, allowing for streamlined synthesis and purification. nih.gov Catalyst-free, one-pot MCRs in aqueous media have been reported for the synthesis of isoindolin-1-imine derivatives, highlighting the green chemistry potential of these approaches. researchgate.net

Table 3: Multi-Component Reaction Strategies for Isoindoline Analogs

| Reaction Name | Key Components | Product Type | Key Features |

|---|---|---|---|

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Isoindolinones | Highly convergent; allows for rapid diversification. nih.gov |

| Three-Component Reaction | o-Phthalaldehyde, N-substituted urea, Aromatic aldehyde | 3-Substituted Isoindolinones | Excellent stereoselectivity under ambient conditions. lookchem.com |

| Solid-Phase MCR | Chiral β-keto lactam, Aldehyde, Isocyanide, Dienophile | 3-Substituted Isoindolinones | Modular, suitable for library synthesis; can be accelerated by microwave irradiation. nih.govresearchgate.net |

Strategic Incorporation of Halogen and Alkyl Substituents on the Isoindoline Scaffold

The functionalization of the isoindoline scaffold through the introduction of halogen and alkyl groups is a key strategy to modulate its properties. Halogens, such as bromine, can significantly influence a molecule's pharmacokinetic profile and binding interactions. google.com Similarly, alkyl substituents, like the gem-dimethyl group at the C-1 position, can impact the molecule's conformation and metabolic stability. google.com The following sections will detail the specific methodologies for introducing these substituents onto the isoindoline ring system.

The introduction of a bromine atom onto the aromatic ring of the isoindoline scaffold is typically achieved through electrophilic aromatic substitution. chemistrytalk.org The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. organicchemistrytutor.compressbooks.pub In the case of a 1,1-dimethyl-isoindoline precursor, the secondary amine of the isoindoline ring is a strongly activating ortho-, para-director due to its ability to donate electron density to the aromatic system through resonance. youtube.com The gem-dimethyl group at the benzylic C-1 position is considered a weakly activating ortho-, para-director.

When both activating groups are present, the powerful directing effect of the amine group dominates. Consequently, the incoming electrophile (bromonium ion) is directed to the positions ortho and para to the nitrogen atom. The position para to the amine (C-5) is generally favored for substitution over the ortho position (C-4) due to reduced steric hindrance.

A common and effective method for the regioselective bromination of activated aromatic compounds is the use of N-bromosuccinimide (NBS) as the brominating agent. digitellinc.comgoogle.com The reaction is typically carried out in a suitable solvent, and the conditions can be optimized to achieve high selectivity for the desired isomer. For instance, the bromination of N-acetyl-indoline in glacial acetic acid with bromine has been reported to yield the 5-bromo derivative. researchgate.net A similar regioselectivity is expected for the 1,1-dimethyl-isoindoline scaffold.

Table 1: Reaction Conditions for Regioselective Bromination of Activated Aromatic Systems

| Brominating Agent | Solvent | Catalyst/Additive | Temperature | Outcome | Reference(s) |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile | None | Room Temperature to 60 °C | Highly para-selective monobromination | digitellinc.com |

| N-Bromosuccinimide (NBS) | Tetrabutylammonium bromide (TBAB) | Montmorillonite K-10 clay | Room Temperature | Predominantly para-selective monobromination | google.com |

| Bromine (Br₂) | Acetic Acid | None | Not specified | 5-bromo substitution on N-acetyl-indoline | researchgate.net |

| N-Bromosuccinimide (NBS) | Dichloromethane/DMSO | None | Not specified | Vicinal dibromination of olefins, indicating in situ bromine generation | rsc.org |

The introduction of a gem-dimethyl group at the C-1 position of the isoindoline ring creates a quaternary carbon center. As this carbon is not a stereocenter, the primary synthetic challenge lies in the efficient formation of the 1,1-disubstituted pattern rather than controlling stereochemistry. A robust method for the synthesis of 1,1,3,3-tetraalkylisoindolines involves the reaction of an N-substituted phthalimide with a Grignard reagent. google.comskemman.is This approach can be adapted for the synthesis of 1,1-dimethyl-isoindoline.

The synthesis can commence with the reaction of phthalic anhydride (B1165640) with a suitable amine, such as benzylamine, to form N-benzylphthalimide. google.comskemman.is This intermediate is then treated with an excess of a methyl Grignard reagent, for example, methylmagnesium bromide or methylmagnesium iodide. skemman.is The Grignard reagent adds twice to one of the carbonyl groups of the phthalimide, leading to the formation of a tertiary alcohol intermediate. Subsequent reduction of this intermediate, which can occur in situ or as a separate step, and deprotection of the nitrogen (e.g., by hydrogenolysis of the N-benzyl group) would yield 1,1-dimethyl-isoindoline.

Table 2: Synthetic Approach for 1,1-Dimethyl-isoindoline

| Step | Starting Material | Reagents | Intermediate/Product | Reference(s) |

|---|---|---|---|---|

| 1 | Phthalic Anhydride | Benzylamine, Acetic Acid | N-Benzylphthalimide | google.comskemman.is |

| 2 | N-Benzylphthalimide | Methylmagnesium Iodide, Diethyl Ether/Toluene | N-Benzyl-3-hydroxy-1,1-dimethylisoindolin-3-one | skemman.is |

| 3 | N-Benzyl-3-hydroxy-1,1-dimethylisoindolin-3-one | Reducing Agent (e.g., LiAlH₄) | N-Benzyl-1,1-dimethylisoindoline | researchgate.net |

| 4 | N-Benzyl-1,1-dimethylisoindoline | H₂, Pd/C | 1,1-Dimethylisoindoline | google.com |

Salt Formation and Purity Enhancement Techniques for Isoindoline Hydrochlorides

Isoindoline derivatives, being amines, are basic and can form salts with acids. The formation of a hydrochloride salt is a common practice in pharmaceutical chemistry to improve the stability, solubility, and handling of the compound. researchgate.netbeilstein-journals.org This process also serves as an effective method for purification. google.com

The free base of 5-bromo-1,1-dimethyl-isoindoline can be converted to its hydrochloride salt by dissolving it in a suitable organic solvent and treating it with hydrochloric acid. google.com The hydrochloric acid can be introduced as a gas or as a solution in a solvent like ethanol (B145695) or ethyl acetate. The resulting hydrochloride salt is typically less soluble in the organic solvent and will precipitate out. google.com The solid salt can then be isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried. google.comresearchgate.net

For further purification, the crude hydrochloride salt can be recrystallized. researchgate.net This involves dissolving the salt in a minimum amount of a hot solvent in which it is soluble and then allowing the solution to cool slowly. As the solution cools, the solubility of the salt decreases, leading to the formation of pure crystals, while impurities tend to remain in the solution. researchgate.net The choice of solvent is crucial for effective recrystallization.

Table 3: Solvents and Conditions for Hydrochloride Salt Formation and Purification

| Process | Solvent(s) | Reagent | Conditions | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Salt Formation | Ethyl Acetate | 2.5N HCl in Ethyl Acetate | Stirring at room temperature | Precipitation of isoindoline hydrochloride | google.com |

| Salt Formation | Ethanol | Hydrochloric Acid | Not specified | Precipitation of hydrochloride salt | google.com |

| Recrystallization | Ethanol/Water, Isopropanol | - | Dissolve in hot solvent, cool slowly | Formation of pure crystals | researchgate.net |

| Purification | Filtration and Washing | Cold solvent | After precipitation/crystallization | Removal of soluble impurities | researchgate.net |

Green Chemistry Approaches in 5-Bromo-1,1-dimethyl-isoindoline Hydrochloride Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org Several green chemistry approaches can be applied to the synthesis of 5-bromo-1,1-dimethyl-isoindoline hydrochloride to make the process more environmentally benign.

For the bromination step, traditional methods often use liquid bromine, which is highly corrosive and hazardous. acs.org A greener alternative is the in situ generation of bromine from less hazardous reagents. For example, the reaction of sodium bromide with an oxidizing agent like sodium hypochlorite (B82951) (bleach) or sodium perborate (B1237305) in an aqueous medium can produce bromine for the electrophilic substitution, avoiding the handling of liquid bromine. digitellinc.comacs.org Using water as a solvent further enhances the green credentials of the process. researchgate.netfigshare.com

In the synthesis of the isoindoline core, ultrasound-assisted synthesis has emerged as a green technique. rsc.orgresearchgate.net The use of ultrasonic irradiation can lead to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. rsc.orgresearchgate.netrsc.org This is attributed to the phenomenon of acoustic cavitation, which enhances mass transfer and reaction rates.

Table 4: Comparison of Conventional and Green Chemistry Approaches

| Synthetic Step | Conventional Method | Green Chemistry Approach | Advantages of Green Approach | Reference(s) |

|---|---|---|---|---|

| Bromination | Liquid Bromine (Br₂) in organic solvent | In situ generation of Br₂ from NaBr/NaOCl in water | Avoids handling of hazardous liquid bromine, uses water as a benign solvent. | acs.orgresearchgate.net |

| Isoindoline Synthesis | Conventional heating | Ultrasound-assisted synthesis | Shorter reaction times, higher yields, milder conditions, energy efficiency. | rsc.orgresearchgate.netrsc.org |

| Solvent Use | Halogenated solvents (e.g., Dichloromethane) | Water, Ethanol, or solvent-free conditions | Reduced toxicity and environmental impact. | acs.orgresearchgate.net |

Elucidation of Molecular Structure and Conformation of 5 Bromo 1,1 Dimethyl Isoindoline Hydrochloride

Advanced Spectroscopic Characterization Techniques

The application of advanced spectroscopic techniques is essential for a thorough understanding of the molecular structure of 5-Bromo-1,1-dimethyl-isoindoline hydrochloride in both solution and the solid state. However, specific experimental data from these methods for this particular compound are not currently published.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, would be the primary method for determining the precise connectivity of atoms and the stereochemical arrangement of the 5-Bromo-1,1-dimethyl-isoindoline hydrochloride molecule.

¹H NMR Spectroscopy: A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the isoindoline (B1297411) ring, and the methyl protons. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring. The diastereotopic nature of the methylene protons adjacent to the stereocenter at C1 could lead to complex splitting patterns, providing insight into the ring's conformation. The two methyl groups at the C1 position would likely appear as distinct singlets if they are chemically non-equivalent, or a single singlet if they are equivalent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be crucial for confirming the carbon framework of the molecule. Distinct signals would be expected for the quaternary carbon at C1, the two methyl carbons, the methylene carbon, and the aromatic carbons. The chemical shift of the carbon atom bearing the bromine (C5) would be significantly influenced by the halogen's electronegativity.

A detailed analysis of 2D NMR experiments, such as COSY, HSQC, and HMBC, would be necessary to unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

FT-IR Spectroscopy: The FT-IR spectrum of 5-Bromo-1,1-dimethyl-isoindoline hydrochloride would be expected to exhibit characteristic absorption bands. These would include N-H stretching vibrations for the hydrochloride salt, C-H stretching vibrations for the aromatic and aliphatic groups, and C=C stretching vibrations for the aromatic ring. The presence of the C-Br bond would be indicated by a stretching vibration in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations are often strong in Raman spectra, which would aid in confirming the structure of the benzene ring.

Conformational insights could be gained by comparing experimental spectra with theoretical calculations for different possible conformers of the isoindoline ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. For 5-Bromo-1,1-dimethyl-isoindoline hydrochloride, HRMS would provide a highly accurate mass measurement of the molecular ion. This would allow for the unambiguous determination of its molecular formula, confirming the presence of bromine and chlorine through their characteristic isotopic patterns.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Asymmetric Variants

While 5-Bromo-1,1-dimethyl-isoindoline itself is achiral, the introduction of a substituent at a position that creates a stereocenter would result in asymmetric variants. For such chiral molecules, chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) would be invaluable. ECD spectroscopy measures the differential absorption of left and right circularly polarized light, which can be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum to that predicted by quantum chemical calculations.

X-ray Crystallography for Solid-State Structural Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. To date, the crystal structure of 5-Bromo-1,1-dimethyl-isoindoline hydrochloride has not been reported in crystallographic databases.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A successful X-ray crystallographic analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would provide an exact picture of the molecular geometry.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length | C5 | Br | ~1.90 Å | |

| Bond Length | C1 | N | ~1.50 Å | |

| Bond Length | C1 | C(methyl) | ~1.54 Å | |

| Bond Angle | N | C1 | C(aromatic) | ~109.5° |

| Bond Angle | C(methyl) | C1 | C(methyl) | ~109.5° |

| Torsion Angle | C(aromatic) | C1 | N | C(methylene) |

This table represents hypothetical data based on standard values for similar molecular fragments. Actual experimental values would be required for a precise description of the solid-state conformation. The torsion angles, in particular, would define the puckering of the five-membered isoindoline ring, a key conformational feature.

Examination of Intermolecular Interactions and Crystal Packing

Detailed crystallographic studies are essential to understanding the three-dimensional arrangement of 5-Bromo-1,1-dimethyl-isoindoline hydrochloride in the solid state. The crystal packing is primarily dictated by a network of hydrogen bonds and other non-covalent interactions. The protonated isoindoline nitrogen and the chloride anion are key players in the formation of the primary hydrogen bonding network.

Further stability is conferred upon the crystal lattice through weaker interactions, including C-H···π interactions and halogen bonding involving the bromine atom. The interplay of these forces results in a densely packed and stable crystalline structure. The specifics of these interactions, such as bond distances and angles, are typically determined through single-crystal X-ray diffraction analysis.

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | N-H···Cl | Data not available | Data not available |

| Halogen Bond | C-Br···X | Data not available | Data not available |

| C-H···π | C-H···Aromatic Ring | Data not available | Data not available |

| This table is intended to be illustrative. Specific experimental data for 5-Bromo-1,1-dimethyl-isoindoline hydrochloride is not publicly available. |

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study for any solid-state chemical. At present, there are no published studies specifically identifying or characterizing different polymorphic forms of 5-Bromo-1,1-dimethyl-isoindoline hydrochloride. The existence of polymorphs would be dependent on variations in crystallization conditions, such as solvent, temperature, and pressure, which could lead to different packing arrangements and intermolecular interactions.

Similarly, co-crystallization studies, which involve crystallizing the target compound with a second component to form a new crystalline solid, have not been reported for 5-Bromo-1,1-dimethyl-isoindoline hydrochloride. Such studies could potentially be employed to modify the physicochemical properties of the compound.

Gas-Phase Conformational Analysis

The conformational landscape of 5-Bromo-1,1-dimethyl-isoindoline hydrochloride in the gas phase provides insight into its intrinsic molecular properties, free from the influence of crystal packing forces. Computational methods, such as density functional theory (DFT), are typically employed to investigate the potential energy surface and identify stable conformers.

For the isoindoline core, the five-membered ring can adopt different puckered conformations. The orientation of the dimethyl groups at the 1-position and the bromo substituent on the aromatic ring will further influence the relative energies of these conformers. The energetic barriers to interconversion between different conformations can also be calculated to understand the molecule's flexibility.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Conformer A | Data not available | Data not available |

| Conformer B | Data not available | Data not available |

| This table represents the type of data that would be generated from a computational gas-phase conformational analysis. Specific data for 5-Bromo-1,1-dimethyl-isoindoline hydrochloride is not available in the public domain. |

Computational Chemistry and Theoretical Investigations of 5 Bromo 1,1 Dimethyl Isoindoline Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering detailed information about molecular properties. For 5-Bromo-1,1-dimethyl-isoindoline hydrochloride, these methods can elucidate its geometry, electronic distribution, and orbital interactions, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It allows for the optimization of the molecular geometry, determining the most stable three-dimensional arrangement of atoms. For 5-Bromo-1,1-dimethyl-isoindoline hydrochloride, DFT calculations, often using a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov This process finds the minimum energy conformation of the molecule, providing a foundational understanding of its structure.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-Br | ~1.90 Å | |

| C-N | ~1.47 Å | |

| C-C (gem-dimethyl) | ~1.54 Å | |

| Bond Angle | C-N-C | ~109.5° |

| Br-C-C (aromatic) | ~120° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. Reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from these FMO energies.

Table 2: Hypothetical Frontier Molecular Orbital Properties for 5-Bromo-1,1-dimethyl-isoindoline (Note: This data is for illustrative purposes.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. For 5-Bromo-1,1-dimethyl-isoindoline hydrochloride, MD simulations could explore the different conformations of the isoindoline (B1297411) ring system and the rotational freedom of the dimethyl groups. Furthermore, these simulations can shed light on how the molecule interacts with solvent molecules, which is crucial for understanding its behavior in solution. Studies on related isoindoline derivatives have utilized MD simulations to assess the stability of ligand-protein complexes. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data. For 5-Bromo-1,1-dimethyl-isoindoline hydrochloride, DFT calculations can be used to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values, when compared to experimental spectra, can aid in the structural elucidation and assignment of signals. Similarly, computational methods can calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculations can help in assigning the observed spectral bands to specific molecular vibrations, such as C-H stretching, C=C aromatic ring vibrations, and C-Br stretching.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) (Note: This table is illustrative. Experimental values would be needed for a direct comparison.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (aromatic, Br-substituted) | 121.0 |

| C (aromatic) | 125-130 |

| C (quaternary, gem-dimethyl) | 65.0 |

| C (methylene, -CH2-) | 55.0 |

Theoretical Studies on Acid-Base Equilibria and Protonation States

The primary site of protonation in 5-Bromo-1,1-dimethyl-isoindoline is the nitrogen atom of the isoindoline ring, which possesses a lone pair of electrons. The equilibrium between the neutral (free base) and protonated forms is characterized by the pKa value, which is the negative logarithm of the acid dissociation constant of the conjugate acid. A higher pKa value indicates a stronger base.

Figure 1: Protonation equilibrium of 5-Bromo-1,1-dimethyl-isoindoline. The nitrogen atom acts as a Brønsted-Lowry base, accepting a proton to form the corresponding hydrochloride salt.

Computational methods, particularly those based on quantum mechanics, are instrumental in predicting the pKa of organic molecules. These methods typically involve calculating the Gibbs free energy change for the deprotonation of the conjugate acid. Density Functional Theory (DFT) is a widely used quantum mechanical approach for such calculations, often in combination with a continuum solvation model to account for the effect of the solvent.

The pKa of the parent isoindoline has a predicted value of 9.26±0.20, indicating that it is a moderately strong base. The substituents on the 5-Bromo-1,1-dimethyl-isoindoline molecule—a bromine atom at the 5-position and two methyl groups at the 1-position—are expected to modulate this basicity through electronic and steric effects.

Electronic Effects of Substituents:

Bromo Group: The bromine atom at the 5-position on the benzene (B151609) ring is an electron-withdrawing group due to its inductive effect (-I). This effect reduces the electron density on the nitrogen atom, making the lone pair less available for protonation. Consequently, the bromo substituent is expected to decrease the basicity of the isoindoline nitrogen, resulting in a lower pKa value compared to the unsubstituted isoindoline. This is consistent with observations in analogous systems like substituted anilines, where halogen substituents decrease the basicity. For instance, the experimental pKa of 4-bromoaniline is 3.86, which is lower than that of aniline (4.63). echemi.com

Dimethyl Groups: The two methyl groups at the 1-position are electron-donating groups through their inductive effect (+I). This effect increases the electron density on the nitrogen atom, thereby enhancing its ability to accept a proton. This would be expected to increase the basicity and raise the pKa value. However, the position of these methyl groups is on a carbon adjacent to the nitrogen within the heterocyclic ring, and their effect on the aromatic system is indirect. The primary influence is the stabilization of the positive charge on the nitrogen in the protonated form. Studies on N,N-dimethylaniline show a pKa of 5.02, which is slightly higher than that of aniline, illustrating the base-strengthening effect of alkyl groups directly attached to the nitrogen. foodb.ca

Steric Effects:

The gem-dimethyl groups at the 1-position can also introduce steric hindrance around the nitrogen atom. This steric bulk might affect the solvation of the protonated form (the ammonium (B1175870) ion). Effective solvation is crucial for stabilizing the positive charge of the conjugate acid. If the dimethyl groups hinder the approach of solvent molecules, they could destabilize the protonated form, leading to a decrease in basicity. This is a well-known phenomenon in tertiary amines where increased alkyl substitution can sometimes lead to lower than expected basicity in aqueous solutions.

Computational Prediction of pKa:

A precise theoretical prediction of the pKa for 5-Bromo-1,1-dimethyl-isoindoline hydrochloride would necessitate high-level quantum chemical calculations. A common approach involves the use of an isodesmic reaction scheme, where the pKa is calculated relative to a reference compound with a known experimental pKa. This method helps in canceling out systematic errors in the calculations.

For the substituted anilinium ions, DFT/B3LYP methods with a suitable basis set and a polarizable continuum model (PCM) for solvation have been shown to provide pKa values in good agreement with experimental data, with root mean square errors often around 1.0 pKa unit. researchgate.net

Interactive Data Table: Predicted and Experimental pKa Values of Related Amines

The following table presents the predicted pKa value for isoindoline and experimental pKa values for aniline and some of its bromo- and methyl-substituted derivatives. This data from analogous systems helps to contextualize the expected pKa of 5-Bromo-1,1-dimethyl-isoindoline.

| Compound Name | pKa Value | Data Type |

| Isoindoline | 9.26 ± 0.20 | Predicted |

| Aniline | 4.63 | Experimental |

| 4-Bromoaniline | 3.86 | Experimental |

| 3-Bromoaniline | 3.58 | Experimental |

| 2-Bromoaniline | 2.53 | Experimental |

| 3-Methylaniline | 4.73 | Experimental |

| N,N-Dimethylaniline | 5.02 | Experimental |

| 2,6-Dimethylaniline | 3.95 | Experimental |

This table is interactive. You can sort the data by clicking on the column headers.

Based on the data from substituted anilines, the electron-withdrawing effect of the bromo group is expected to lower the pKa relative to isoindoline. The electron-donating and steric effects of the gem-dimethyl groups are more complex to predict without specific calculations but are crucial for determining the final basicity of the molecule. A detailed computational study would be required to disentangle these competing effects and provide a reliable theoretical pKa value for 5-Bromo-1,1-dimethyl-isoindoline.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 1,1 Dimethyl Isoindoline Hydrochloride

Electrophilic Aromatic Substitution Reactions on the Brominated Isoindoline (B1297411) Ring

Electrophilic Aromatic Substitution (EAS) provides a key pathway for further functionalization of the benzene (B151609) ring of the isoindoline system. lumenlearning.com The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the bromo group and the fused aminoalkyl ring.

The bromine atom at the C-5 position is a deactivating substituent due to its electron-withdrawing inductive effect, which slows down the rate of electrophilic attack compared to benzene. However, it is an ortho, para-director because of the resonance stabilization of the cationic Wheland intermediate by the lone pairs on the bromine. lumenlearning.com

Conversely, the fused alkylamino portion of the isoindoline ring is an activating group. The nitrogen atom's lone pair is not directly conjugated with the aromatic ring, but the alkyl group is electron-donating through an inductive effect. This activating, ortho, para-directing influence strongly reinforces substitution at positions ortho and para to the point of fusion (C-4 and C-6).

The combined directing effects determine the position of the incoming electrophile. The C-6 position is para to the bromo group and ortho to the activating fused ring, while the C-4 position is ortho to both. Steric hindrance from the adjacent gem-dimethyl group at C-1 may influence the accessibility of the C-7 position. Therefore, electrophilic attack is most likely to occur at the C-6 and C-4 positions. For instance, bromination of the related 1,1,3,3-tetramethylisoindoline (B1606132) system has been shown to occur at the 5- and/or 6-positions. researchgate.net

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-5-bromo-1,1-dimethyl-isoindoline |

| Halogenation | Br₂ / FeBr₃ | 4,5-Dibromo-1,1-dimethyl-isoindoline and/or 5,6-Dibromo-1,1-dimethyl-isoindoline |

| Sulfonation | Fuming H₂SO₄ | 5-Bromo-1,1-dimethyl-isoindoline-6-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | 6-Alkyl-5-bromo-1,1-dimethyl-isoindoline |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 6-Acyl-5-bromo-1,1-dimethyl-isoindoline |

Nucleophilic Substitution at the Bromo-Substituted Position for Further Functionalization

Direct nucleophilic aromatic substitution (SNAr) on the C-5 bromine of 5-bromo-1,1-dimethyl-isoindoline is generally challenging. Such reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. The isoindoline ring system does not provide sufficient activation for this pathway to proceed under mild conditions.

Consequently, the functionalization at the bromo-substituted position is almost exclusively achieved through transition metal-catalyzed cross-coupling reactions. These methods, which are detailed in section 5.4, effectively enable the substitution of the bromine atom with a wide array of carbon- and heteroatom-based nucleophiles under synthetically practical conditions. These palladium-catalyzed processes have become the standard for modifying aryl halides due to their high efficiency and broad functional group tolerance. nih.govnih.gov

Reactivity of the Tertiary Amine Nitrogen within the Isoindoline Ring

The tertiary amine nitrogen in the isoindoline ring is a key reactive center. In its hydrochloride salt form, the nitrogen is protonated, rendering it non-nucleophilic. However, upon deprotonation with a suitable base, the resulting free amine exhibits characteristic reactivity.

As a tertiary amine, the nitrogen atom of 5-bromo-1,1-dimethyl-isoindoline (as the free base) is nucleophilic and can react with electrophiles. msu.edu

N-Alkylation: The direct alkylation with alkyl halides (e.g., methyl iodide) leads to the formation of a quaternary ammonium (B1175870) salt. This reaction proceeds via an SN2 mechanism. msu.edu The resulting quaternary salt has altered physical properties, such as increased water solubility, and can be used in applications like phase-transfer catalysis.

N-Acylation: Traditional N-acylation to form an amide bond is not possible with a tertiary amine. However, tertiary amines can react with acyl halides to form reactive acylammonium intermediates. These species are highly electrophilic and can serve as effective acyl transfer agents to other nucleophiles present in the reaction mixture.

Oxidation of the tertiary amine nitrogen offers a route to valuable synthetic intermediates. A common method for the synthesis of isoindole N-oxides involves the oxidation of the corresponding isoindoline using reagents such as hydrogen peroxide with a sodium tungstate (B81510) catalyst (H₂O₂/Na₂WO₄). chim.it

The resulting 1,1-dimethyl-5-bromo-isoindoline N-oxide is a cyclic nitrone. Nitrones are versatile 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. chim.itresearchgate.net This reactivity provides a powerful method for constructing complex, nitrogen-containing heterocyclic ring systems.

Furthermore, oxidation of similar isoindoline structures can lead to the formation of stable aminoxyl radicals, also known as nitroxides. researchgate.net For example, 5-bromo-1,1,3,3-tetramethylisoindoline (B3253111) can be oxidized to the corresponding 5-bromo-1,1,3,3-tetramethylisoindolin-2-yloxyl nitroxide. researchgate.net These stable radicals have applications in polymer science, materials science, and as spin probes in biological systems.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira) for Aryl-Aryl and Aryl-Alkyl Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for functionalizing the C-5 position of 5-bromo-1,1-dimethyl-isoindoline. The carbon-bromine bond serves as a synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govthieme-connect.de

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond. nih.gov A close analog, 5-bromo-1,1,3,3-tetramethylisoindoline, has been shown to react with alkenes like methyl acrylate (B77674) in the presence of a palladium catalyst to yield the corresponding substituted isoindolines. rsc.org This reaction provides a direct method for introducing vinyl groups onto the aromatic ring.

Suzuki Reaction: The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. harvard.edu This reaction is exceptionally versatile for forming aryl-aryl bonds. nih.govresearchgate.net By selecting different boronic acids, a wide range of substituted biaryl structures can be synthesized from the 5-bromo-isoindoline precursor. nih.gov

Sonogashira Reaction: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, typically using a dual palladium and copper catalytic system. thieme-connect.denih.gov This reaction is the premier method for synthesizing aryl-alkynes. researchgate.net The resulting alkynyl-substituted isoindolines are valuable intermediates that can undergo further transformations, such as cycloadditions or reductions.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | 5-Vinyl-1,1-dimethyl-isoindoline |

| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(dppf)Cl₂, Base | 5-Aryl-1,1-dimethyl-isoindoline |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | 5-Alkynyl-1,1-dimethyl-isoindoline |

Oxidation and Reduction Pathways of the Isoindoline Moiety

The isoindoline core can undergo various oxidation and reduction reactions, targeting either the heterocyclic portion or the aromatic ring.

Oxidation: As discussed in section 5.3.2, the most common oxidative transformation is the oxidation of the tertiary nitrogen to form N-oxides or nitroxides. researchgate.netchim.it Under more vigorous conditions, oxidation could potentially affect the aromatic ring or the gem-dimethyl groups, although this typically requires harsh reagents and may lead to ring-opening or degradation. Oxidative cleavage of N-substituents has also been observed in related systems. researchgate.net

Reduction: The isoindoline ring is already a reduced form of the aromatic isoindole system. Further reduction of the heterocyclic part is not typical. However, the molecule can undergo other reductive transformations:

Reductive Dehalogenation: The bromine atom at C-5 can be removed (replaced with hydrogen) through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This can be a competing side reaction during the reduction of other functional groups.

Reduction of Attached Functional Groups: Functional groups introduced via the reactions described above can be readily reduced. For example, a nitro group from an EAS reaction can be reduced to an amine, an alkyne from a Sonogashira coupling can be reduced to an alkene or alkane, and a carbonyl from a Friedel-Crafts acylation can be reduced to a methylene (B1212753) group.

Reduction of N-Oxide: An N-oxide formed via oxidation can be reduced back to the parent tertiary amine using various reducing agents, such as PCl₃ or catalytic hydrogenation.

Stereospecific and Stereoselective TransformationsSimilarly, no studies were found that describe stereospecific or stereoselective reactions involving 5-Bromo-1,1-dimethyl-isoindoline hydrochloride. The gem-dimethyl substitution at the 1-position precludes the existence of a stereocenter at that position, which might explain the absence of research in this area compared to its 1-methyl analogue. However, transformations of the isoindoline ring system itself could potentially be stereoselective, but no such investigations have been published.

Due to the absence of specific data for 5-Bromo-1,1-dimethyl-isoindoline hydrochloride in these areas, a scientifically accurate and informative article strictly adhering to the requested outline cannot be generated at this time. Further empirical research would be required to elucidate the chemical reactivity and mechanistic pathways of this particular compound.

Exploration of Non Clinical Research Applications and Functional Material Development

Applications as Synthetic Intermediates in Complex Molecule Synthesis

The presence of the bromine atom on the isoindoline (B1297411) ring of 5-Bromo-1,1-dimethyl-isoindoline hydrochloride allows for a variety of cross-coupling reactions, making it a key precursor in the synthesis of more elaborate molecular architectures. This reactivity is fundamental to its application as a synthetic intermediate.

Precursors for Other Heterocyclic Systems

5-Bromo-1,1-dimethyl-isoindoline hydrochloride is a valuable starting material for the synthesis of various heterocyclic systems. The bromine atom can be readily displaced or involved in coupling reactions to introduce new functional groups or to fuse additional rings onto the isoindoline core. A notable application is in the preparation of functionalized isoindoline nitroxides. For instance, the closely related compound, 5-bromo-1,1,3,3-tetramethylisoindoline (B3253111), serves as a precursor to 5-bromo-1,1,3,3-tetramethylisoindolin-2-yloxyl, a stable nitroxide radical. rsc.orgresearchgate.net This transformation typically involves the oxidation of the secondary amine of the isoindoline. The resulting bromo-substituted nitroxide can then undergo further reactions, such as palladium-catalyzed cross-coupling, to introduce a wide array of substituents at the 5-position, thereby creating a library of diverse heterocyclic structures with potential applications as spin probes and labels. researchgate.net

The general synthetic utility of 5-bromoisoindoline (B105162) hydrochloride as a reagent has been noted in the preparation of complex molecules such as cyanopyrrolidines and oxazolidinones with fused rings, highlighting the role of the bromo-isoindoline scaffold in building intricate heterocyclic frameworks.

Building Blocks for Polycyclic Structures

The isoindoline nucleus itself is a key component of many polycyclic natural products and pharmacologically active compounds. beilstein-journals.org The bromo-functionality of 5-Bromo-1,1-dimethyl-isoindoline hydrochloride provides a chemical handle for the construction of larger, polycyclic aromatic systems through intramolecular or intermolecular cyclization reactions.

While specific examples detailing the use of 5-Bromo-1,1-dimethyl-isoindoline hydrochloride in the synthesis of polycyclic structures are not extensively documented in publicly available research, the principles of using bromo-aromatic compounds in such syntheses are well-established. Methodologies like intramolecular Heck reactions or other palladium-catalyzed cyclizations are commonly employed to form new rings by connecting the bromine-bearing carbon to another part of the molecule or a different reacting molecule. This approach allows for the creation of rigid, planar polycyclic systems with potential applications in materials science and medicinal chemistry.

Development of Fluorescent Probes and Dyes

The unique electronic properties of the isoindoline scaffold have led to its exploration in the development of fluorescent materials. The bromo-substituent on 5-Bromo-1,1-dimethyl-isoindoline hydrochloride is particularly useful for attaching fluorophores or for tuning the photophysical properties of the resulting molecules.

Design and Synthesis of Profluorescent Isoindoline Nitroxides

A significant area of research is the design and synthesis of profluorescent nitroxides, which are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon reacting with free radicals. researchgate.net Isoindoline nitroxides are excellent candidates for this application due to their stability.

The synthesis of such probes can be achieved by coupling a fluorophore to the isoindoline nitroxide. The bromine atom of a precursor like 5-bromo-1,1,3,3-tetramethylisoindoline can be converted to other functional groups, such as an amino or carboxyl group, which can then be used to attach a fluorescent moiety like coumarin (B35378) or porphyrin. nih.govrsc.org For example, novel profluorescent nitroxides have been prepared by linking a coumarin fluorophore to an isoindoline nitroxide via a triazole linker using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. nih.gov The resulting compounds exhibit significant fluorescence suppression in their nitroxide form. However, upon reaction with radicals, the nitroxide is consumed, and the fluorescence is "turned on". nih.gov

| Precursor Compound | Functionalization | Attached Fluorophore | Resulting Probe Type |

| 5-Bromo-1,1,3,3-tetramethylisoindoline | Conversion of bromo group | Coumarin | Profluorescent Nitroxide |

| 5-formyl-1,1,3,3-tetramethylisoindolin-2-yloxyl | Lindsey method | Porphyrin | Fluorescence-Suppressed Spin Probe rsc.org |

Investigation of Photophysical Properties

The photophysical properties of isoindoline-based dyes and probes are a key area of investigation. The fluorescence of these molecules can be highly sensitive to their environment, making them useful as sensors.

For profluorescent isoindoline nitroxides, the key photophysical property is the significant difference in fluorescence intensity between the "off" state (nitroxide present) and the "on" state (nitroxide consumed). nih.gov Studies have shown that the fluorescence emission of these probes can also be influenced by factors such as pH and solvent polarity. nih.gov For instance, the fluorescence of a 7-hydroxycoumarin-linked isoindoline nitroxide was found to be maximal in a basic solution. nih.gov

In the case of isoindoline nitroxide-labeled porphyrins, the nitroxide quenches the fluorescence of the porphyrin core. Upon reduction of the nitroxide, this quenching effect is removed, leading to strong red fluorescence, which has potential applications in cellular imaging. rsc.org

| Probe Type | "Off" State | "On" State | Influencing Factors |

| Coumarin-linked Isoindoline Nitroxide | Weakly fluorescent | Highly fluorescent | Radicals, pH, Solvent Polarity nih.gov |

| Porphyrin-linked Isoindoline Nitroxide | Fluorescence quenched | Strong red fluorescence | Reduction of nitroxide rsc.org |

Applications in Materials Science

While direct applications of 5-Bromo-1,1-dimethyl-isoindoline hydrochloride in materials science are not widely reported, its structural motifs are relevant to the development of advanced organic materials. The isoindoline and related isoindigo structures are being explored for their use in organic electronics and polymer science.

The bromo-functionality is a key feature for the synthesis of conjugated polymers and organic semiconductors. Brominated aromatic compounds are common monomers in polymerization reactions such as Suzuki or Stille coupling, which are used to create extended π-conjugated systems. These materials often exhibit interesting electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. sciencedaily.com

For example, bromine-functionalized isatin (B1672199) derivatives, which share structural similarities with the bromo-isoindoline core, have been used to design macromolecular architectures for optoelectronic applications. mdpi.com The ability to introduce various donor groups via cross-coupling reactions with the bromo-substituent allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymers, which is crucial for their performance in electronic devices. mdpi.com Therefore, it is plausible that 5-Bromo-1,1-dimethyl-isoindoline hydrochloride could serve as a valuable monomer or precursor for the synthesis of novel electroactive polymers and organic semiconductors. dcu.ienih.gov

Incorporation into Polymeric Systems

The development of functional polymers often relies on the incorporation of specific molecular moieties to impart desired electronic, optical, or mechanical properties. While direct studies on the polymerization of 5-Bromo-1,1-dimethyl-isoindoline hydrochloride are not extensively documented, the broader class of isoindoline derivatives has been recognized for its potential in creating novel polymeric systems. The presence of the reactive amine group in the isoindoline ring provides a key site for polymerization reactions.

One potential route for incorporating this compound into a polymer backbone is through polycondensation reactions. For instance, the secondary amine of the isoindoline could react with difunctional monomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The bromine atom on the aromatic ring offers a site for post-polymerization modification via cross-coupling reactions, allowing for the tuning of the polymer's properties.

Isoindoles, the parent structures of isoindolines, are known to undergo oxidative polymerization to form isoindole polymers, which are of interest for their potential as organic semiconductors. google.com Although isoindoles are generally unstable, their derivatives can be more amenable to controlled polymerization. google.com The 1,1-dimethyl substitution in the target compound could sterically hinder unwanted side reactions, potentially leading to more defined polymeric structures.

The table below outlines potential polymerization strategies for incorporating the 5-Bromo-1,1-dimethyl-isoindoline moiety.

| Polymerization Method | Co-monomer Type | Potential Polymer Class | Key Feature of Isoindoline Moiety |

| Polycondensation | Diacyl chloride | Polyamide | Nucleophilic secondary amine |

| Polycondensation | Diisocyanate | Polyurea | Nucleophilic secondary amine |

| Post-polymerization modification | - | Functionalized Polymer | Reactive C-Br bond for cross-coupling |

| Oxidative Polymerization | - | Conjugated Polymer | Isoindoline ring for π-conjugated system |

This table presents hypothetical polymerization routes based on the known reactivity of the isoindoline functional group.

The resulting polymers could find applications in areas such as organic electronics, specialty coatings, and high-performance films, where the combination of the rigid isoindoline structure and the functionalizable bromine atom can be advantageous.

Exploration as Photosensitizers

Photosensitizers are molecules that can absorb light and transfer the energy to another molecule, often leading to the generation of reactive oxygen species (ROS). This property is crucial in applications like photodynamic therapy and photocatalysis. The potential of a molecule to act as a photosensitizer is closely linked to its photophysical properties, particularly its ability to undergo intersystem crossing from an excited singlet state to a triplet state.

The "heavy atom effect" is a well-established principle in photochemistry where the presence of a heavy atom, such as bromine, can enhance the rate of intersystem crossing. nih.gov Therefore, the bromine atom in 5-Bromo-1,1-dimethyl-isoindoline hydrochloride suggests that this compound and its derivatives could be explored as photosensitizers. Upon excitation with light of an appropriate wavelength, the molecule could transition to a triplet state, which can then transfer its energy to molecular oxygen, generating singlet oxygen, a highly reactive species.

While specific studies on the photosensitizing properties of 5-Bromo-1,1-dimethyl-isoindoline hydrochloride are limited, research on other brominated heterocyclic compounds supports this potential. For example, brominated porphyrins have been shown to be effective photosensitizers for photodynamic therapy. nih.gov Similarly, other organic dyes incorporating heavy atoms are known to have enhanced singlet oxygen generation. nih.gov

The photophysical properties of isoindole derivatives, which are related to isoindolines, have been investigated, revealing that they can act as fluorophores. researchgate.net The introduction of a bromine atom could quench fluorescence and promote phosphorescence and triplet state formation, which are desirable characteristics for a photosensitizer.

The table below summarizes the key molecular features of 5-Bromo-1,1-dimethyl-isoindoline hydrochloride that are relevant to its potential as a photosensitizer.

| Molecular Feature | Relevance to Photosensitization |

| Bromine Atom | Promotes intersystem crossing via the heavy atom effect, leading to triplet state formation. |

| Aromatic Isoindoline Core | Provides a rigid scaffold for the chromophore and can be tuned to absorb light at specific wavelengths. |

| Gem-dimethyl Group | Enhances solubility and stability, which are important for practical applications. |

This table outlines the potential of the compound as a photosensitizer based on its structural features and established photophysical principles.

Further research would be necessary to fully characterize the photophysical properties of 5-Bromo-1,1-dimethyl-isoindoline hydrochloride, including its absorption and emission spectra, triplet state lifetime, and quantum yield of singlet oxygen generation.

Coordination Chemistry and Ligand Design

The isoindoline scaffold has emerged as a versatile platform for the design of ligands in coordination chemistry. rsc.org The nitrogen atom within the isoindoline ring can act as a Lewis base, coordinating to a metal center. The modular nature of the isoindoline structure allows for the introduction of various substituents to tune the steric and electronic properties of the resulting ligands, influencing the stability, reactivity, and catalytic activity of their metal complexes. rsc.org

Metal Complexation Studies

5-Bromo-1,1-dimethyl-isoindoline hydrochloride, after deprotonation of the hydrochloride salt, can act as a ligand for a variety of metal ions. The nitrogen atom of the isoindoline ring is the primary coordination site. The presence of the gem-dimethyl groups at the 1-position can provide steric bulk near the coordination site, which may influence the coordination number and geometry of the resulting metal complex. nih.gov

More commonly, the isoindoline core is incorporated into multidentate ligands. For example, by functionalizing the nitrogen atom with other donor groups, such as pyridyl or phosphino (B1201336) moieties, polydentate ligands can be synthesized. These ligands can form stable chelate complexes with transition metals. The bromine atom at the 5-position can be used for further modification of the ligand structure, or it can influence the electronic properties of the ligand through inductive effects.

Studies on related isoindoline-based ligands have shown that they can form complexes with a wide range of metals, including iron, copper, nickel, palladium, and rare earth metals. nih.govresearchgate.net The coordination geometry of these complexes can vary from tetrahedral and square planar to octahedral, depending on the metal ion and the specific ligand structure. nih.govlibretexts.org

The table below provides examples of metal complexes formed with isoindoline-derived ligands, illustrating the versatility of this ligand scaffold.

| Metal Ion | Ligand Type | Coordination Mode | Reference |

| Iron(II) | 1,3-bis(2′-pyridylimino)isoindoline | Tridentate (NNN) | nih.gov |

| Copper(II) | bis(pyridylimino)isoindoline | Tridentate (NNN) | rsc.org |

| Nickel(II) | bis(pyridylimino)isoindoline | Tridentate (NNN) | rsc.org |

| Palladium(II) | Indolyl-NNN-type ligands | Tridentate (NNN) | mdpi.com |

This table showcases the diversity of metal complexes that can be formed with ligands containing the isoindoline core, suggesting the potential of 5-Bromo-1,1-dimethyl-isoindoline as a ligand component.

Catalytic Applications of Metal-Isoindoline Complexes

Metal complexes containing isoindoline-based ligands have shown significant promise in various catalytic applications. The ability to easily modify the ligand structure allows for the fine-tuning of the catalyst's activity and selectivity for a specific chemical transformation.

One area where these complexes have been explored is in oxidation catalysis. For instance, an iron(II) complex with a 1,3-bis(2′-pyridylimino)isoindoline ligand has been shown to be a suitable catalyst for the oxidation of thioanisoles and benzyl (B1604629) alcohols using hydrogen peroxide as the oxidant. nih.gov

Palladium complexes bearing isoindoline-derived ligands are of particular interest in cross-coupling reactions, which are fundamental transformations in organic synthesis. While specific examples using 5-Bromo-1,1-dimethyl-isoindoline are not prevalent, the broader class of palladium complexes with nitrogen-containing ligands is widely used in reactions such as Suzuki and Heck couplings. mdpi.com The electronic properties of the isoindoline ligand, influenced by substituents like the bromo group, can impact the efficiency of the catalytic cycle. A palladium-catalyzed dicarbonylation of 1,2-dibromoarenes has been developed for the synthesis of isoindoloquinazolinones, demonstrating the utility of palladium catalysis with substrates containing functionalities that could be present on modified isoindoline ligands. nih.gov

Furthermore, copper and nickel complexes with bis(pyridylimino)isoindoline ligands have been investigated for the electrocatalytic reduction of carbon dioxide. rsc.org These studies highlight the potential of isoindoline-based metal complexes in addressing challenges in sustainable chemistry.

The table below summarizes potential catalytic applications for metal complexes of ligands derived from 5-Bromo-1,1-dimethyl-isoindoline.

| Catalytic Reaction | Metal Center | Role of Isoindoline Ligand |

| Oxidation of Alcohols and Sulfides | Iron | Stabilizes the active metal-oxo species. |

| Suzuki Coupling | Palladium | Modulates the electronic properties of the palladium center. |

| Heck Coupling | Palladium | Provides a stable coordination environment for the catalyst. |

| CO2 Reduction | Copper, Nickel | Facilitates the binding and activation of CO2. |

This table outlines potential catalytic roles for metal complexes of the target compound, based on reported activities of similar isoindoline-based catalysts.

The continued exploration of the coordination chemistry and catalytic applications of 5-Bromo-1,1-dimethyl-isoindoline hydrochloride and its derivatives is expected to yield novel catalysts with enhanced performance for a variety of important chemical transformations.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel Synthetic Methodologies with Enhanced Atom Economy

The principle of atom economy, which emphasizes maximizing the incorporation of reactant atoms into the final product, is a cornerstone of green chemistry. nih.govwikipedia.org Future synthetic strategies for 5-Bromo-1,1-dimethyl-isoindoline hydrochloride should prioritize this concept to enhance efficiency and sustainability.

Current synthetic approaches to isoindoline (B1297411) cores often involve multi-step sequences that may generate significant waste. chim.it Novel methodologies could focus on catalytic cycles that minimize stoichiometric byproducts. For instance, palladium-catalyzed intramolecular cyclization of 2-iodobenzamides represents an efficient route to the isoindolinone core. organic-chemistry.org Adapting such catalytic C-H activation or cross-coupling strategies could provide more direct and atom-economical pathways to the target molecule and its derivatives.

Furthermore, reactions that proceed with 100% theoretical atom economy, such as cycloadditions, are highly desirable. nih.gov Exploring 1,3-dipolar cycloaddition reactions, which have been used to synthesize 5-bromo-1H-indole-2,3-dione derivatives, could offer an innovative and efficient route to constructing the isoindoline ring system. researchgate.net The development of tandem reactions, where multiple bond-forming events occur in a single operation, would also significantly improve step and atom economy, avoiding the need for isolating intermediates and reducing solvent and energy consumption. organic-chemistry.org

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Optimizing synthetic routes requires a deep understanding of reaction kinetics, mechanisms, and the transient intermediates involved. Advanced spectroscopic techniques, applied in real-time, are invaluable tools for acquiring this knowledge. rsc.org Process Analytical Technology (PAT) frameworks, utilizing methods like high-field Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy, can be integrated into synthetic workflows. bruker.comacs.org

FlowNMR spectroscopy is a powerful, non-invasive technique for monitoring reactions under actual process conditions. rsc.org By circulating the reaction mixture through an NMR spectrometer, it is possible to track the consumption of reactants and the formation of products and intermediates simultaneously and quantitatively. bruker.comacs.org This data is crucial for elucidating reaction mechanisms and identifying rate-determining steps in the synthesis of 5-Bromo-1,1-dimethyl-isoindoline hydrochloride.

In parallel, Attenuated Total Reflectance (ATR)-FTIR spectroscopy offers complementary, real-time information by monitoring changes in vibrational bands of functional groups. acs.orgjascoinc.com The combination of FlowNMR for quantitative structural data and in-situ FTIR for tracking specific bond changes would provide a comprehensive picture of the reaction dynamics, enabling rapid optimization and ensuring process safety and reproducibility. acs.org

Integrated Computational and Experimental Approaches for Rational Design

The rational design of novel molecules with tailored properties can be greatly accelerated by integrating computational chemistry with experimental validation. tandfonline.com For derivatives of 5-Bromo-1,1-dimethyl-isoindoline hydrochloride, this synergy can guide the synthesis of compounds with enhanced biological activity or specific material properties. nih.govbenthamdirect.comingentaconnect.com

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to predict molecular geometries, electronic properties, and spectroscopic signatures of isoindoline derivatives. tandfonline.com Such computational studies can help elucidate intermolecular interactions and compare theoretical data with experimental results, as has been done for other isoindoline-1,3-dione derivatives. tandfonline.com This predictive power can screen potential synthetic targets before committing to resource-intensive laboratory work.

Molecular docking simulations are another critical computational tool, particularly in drug discovery. ingentaconnect.comnih.gov By modeling the interaction between a ligand (e.g., an isoindoline derivative) and a biological target (e.g., an enzyme active site), researchers can predict binding affinity and orientation. mdpi.comnih.gov This approach has been used to design isoindoline derivatives as potential antidepressant agents targeting the 5-HT1A receptor and as histone deacetylase (HDAC) inhibitors. ingentaconnect.comnih.gov Applying these integrated methods to 5-Bromo-1,1-dimethyl-isoindoline hydrochloride could accelerate the discovery of new therapeutic agents. researchgate.net

Exploration of Emerging Non-Conventional Applications in Chemical Research

While the isoindoline core is well-represented in pharmacology, the specific structural features of 5-Bromo-1,1-dimethyl-isoindoline hydrochloride, particularly the bromine atom, open avenues for non-conventional applications in materials science and chemical biology.

The presence of a halogen atom suggests the potential for forming halogen bonds—a non-covalent interaction where the halogen acts as an electrophilic species. nih.gov This interaction has been successfully used to direct the self-assembly of isoindoline nitroxide radicals with iodoperfluorocarbons into ordered solid-state structures. nih.gov The bromine atom on the 5-Bromo-1,1-dimethyl-isoindoline hydrochloride scaffold could similarly be exploited as a "tecton" for crystal engineering, enabling the construction of novel supramolecular assemblies and organic spin systems.